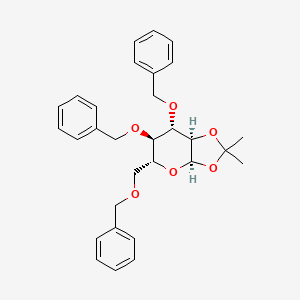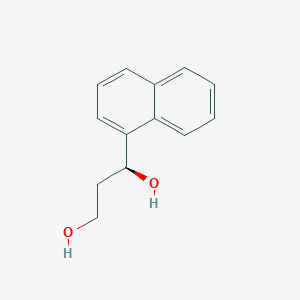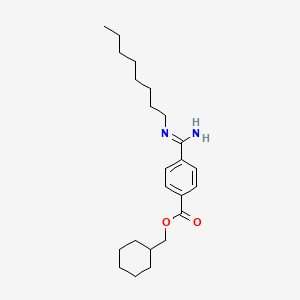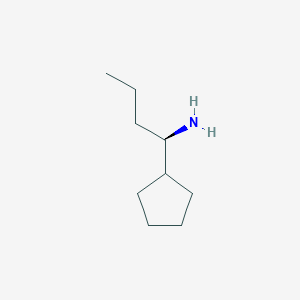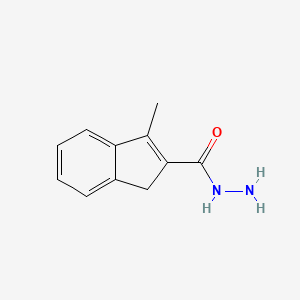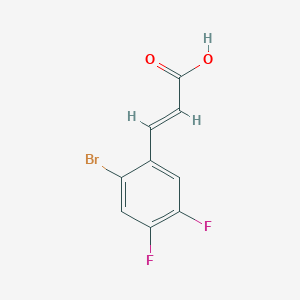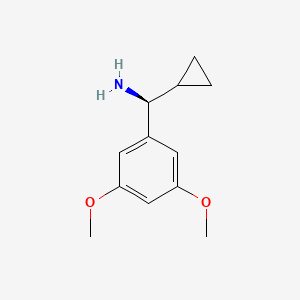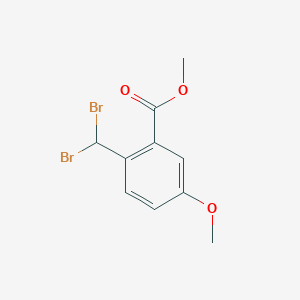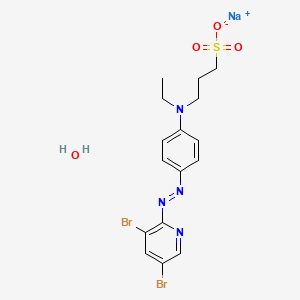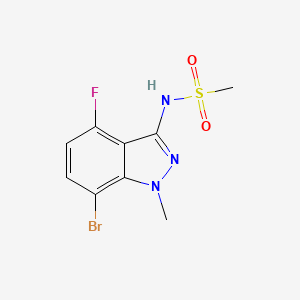
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine and fluorine substitution on the indazole ring, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted benzenes. For instance, 2-bromo-4-fluoroaniline can be reacted with hydrazine hydrate under acidic conditions to form the indazole ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Sulfonamide Formation: The final step involves the reaction of the indazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, which can be oxidized to sulfone or reduced to sulfinamide.
Coupling Reactions: The indazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation can produce sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indazole derivatives.
Chemical Biology: It serves as a probe to investigate protein-ligand interactions and enzyme activities.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as kinases. The bromine and fluorine substitutions enhance its binding affinity and selectivity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-chloro-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- N-(7-bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide
- N-(7-bromo-4-fluoro-1-ethyl-1H-indazol-3-yl)methanesulfonamide
Uniqueness
N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides a balance of electronic effects that can enhance its potency and selectivity as a drug candidate.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H9BrFN3O2S |
|---|---|
Molekulargewicht |
322.16 g/mol |
IUPAC-Name |
N-(7-bromo-4-fluoro-1-methylindazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
OJUAZJBMYHVDGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



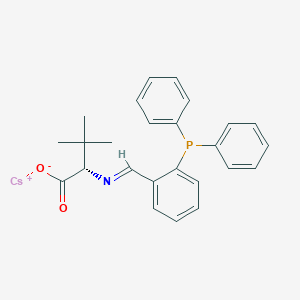

![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
